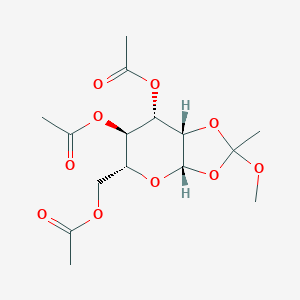

3,4,6-Tri-O-acetyl-beta-D-mannopyranose 1,2-(methyl orthoacetate)

Description

3,4,6-Tri-O-acetyl-β-D-mannopyranose 1,2-(methyl orthoacetate) (CAS 4435-05-6) is a critical intermediate in carbohydrate chemistry, particularly for stereocontrolled glycosylation reactions. Synthesized via condensation of 2,3,4,6-tetra-O-acetyl-α-D-mannopyranosyl bromide with alcohols in the presence of pyridine derivatives like 2,6-lutidine, this compound exhibits high stereoselectivity, favoring the OR-exo diastereoisomer . Its orthoester ring serves as a transient protecting group, enabling mild deprotection conditions (e.g., acid hydrolysis) to yield reactive glycosyl donors for further functionalization .

Properties

CAS No. |

4435-05-6 |

|---|---|

Molecular Formula |

C15H22O10 |

Molecular Weight |

362.33 g/mol |

IUPAC Name |

[(3aS,5R,6R,7S,7aS)-6,7-diacetyloxy-2-methoxy-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-5-yl]methyl acetate |

InChI |

InChI=1S/C15H22O10/c1-7(16)20-6-10-11(21-8(2)17)12(22-9(3)18)13-14(23-10)25-15(4,19-5)24-13/h10-14H,6H2,1-5H3/t10-,11-,12+,13+,14+,15?/m1/s1 |

InChI Key |

AUVGRVGPAIFPSA-PEONVUOVSA-N |

SMILES |

CC(=O)OCC1C(C(C2C(O1)OC(O2)(C)O)OC(=O)C)OC(=O)C |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]2[C@@H](O1)OC(O2)(C)OC)OC(=O)C)OC(=O)C |

Canonical SMILES |

CC(=O)OCC1C(C(C2C(O1)OC(O2)(C)OC)OC(=O)C)OC(=O)C |

Synonyms |

1,2-O-(1-Methoxyethylidene)-β-D-mannopyranose Triacetate; |

Origin of Product |

United States |

Mechanism of Action

Target of Action

It is known to be used in the preparation of acetobromomannose, which suggests that it may interact with enzymes or receptors that recognize or process mannose derivatives.

Biochemical Pathways

Given its role as a precursor in the synthesis of acetobromomannose, it may be involved in pathways related to carbohydrate metabolism or cell surface glycosylation.

Result of Action

As a precursor to acetobromomannose, its effects would likely be related to the functions of this compound, which could include roles in cell-cell interaction, immune response, or pathogen recognition.

Action Environment

The action, efficacy, and stability of 3,4,6-Tri-O-acetyl-beta-D-mannopyranose 1,2-(methyl orthoacetate) would be influenced by various environmental factors. These could include pH, temperature, and the presence of other molecules that can interact with mannose derivatives.

Biochemical Analysis

Biochemical Properties

The biochemical properties of 3,4,6-Tri-O-acetyl-beta-D-mannopyranose 1,2-(methyl orthoacetate) are not fully understood. It is known to interact with various enzymes, proteins, and other biomolecules. For instance, it has been used in the preparation of acetobromomannose, suggesting that it may interact with enzymes involved in carbohydrate metabolism.

Molecular Mechanism

It is known to be a precursor in the preparation of acetobromomannose, suggesting that it may undergo enzymatic reactions to form this compound

Metabolic Pathways

It is known to be a precursor in the preparation of acetobromomannose, suggesting that it may be involved in carbohydrate metabolism

Biological Activity

3,4,6-Tri-O-acetyl-beta-D-mannopyranose 1,2-(methyl orthoacetate) is a derivative of mannose, a sugar that plays a significant role in various biological processes. This compound is notable for its potential applications in glycosylation reactions and as a precursor in the synthesis of more complex carbohydrates. Understanding its biological activity is crucial for its application in medicinal chemistry and biochemistry.

- Chemical Formula : C₁₃H₁₈O₇

- CAS Number : 4435-05-6

- Molecular Weight : 286.28 g/mol

Antimicrobial Properties

Research indicates that derivatives of mannose, including 3,4,6-Tri-O-acetyl-beta-D-mannopyranose, exhibit antimicrobial activity. For example, studies have shown that mannose derivatives can inhibit the growth of various bacteria and fungi. This activity is often attributed to their ability to interfere with microbial adhesion to host cells.

Glycosylation Reactions

3,4,6-Tri-O-acetyl-beta-D-mannopyranose is frequently used as a glycosyl donor in synthetic organic chemistry. Its acetyl groups serve as protecting groups that can be selectively removed during the synthesis of glycosides. This property enhances its utility in the preparation of complex carbohydrates and glycoconjugates.

Case Studies

-

Synthesis of Glycoconjugates :

A study demonstrated the successful use of 3,4,6-Tri-O-acetyl-beta-D-mannopyranose in synthesizing glycoproteins through glycosylation reactions. The compound was employed to attach mannose residues to peptide backbones, enhancing the biological activity of the resulting conjugates. -

Antiviral Activity :

In vitro studies have shown that certain mannose derivatives can inhibit viral replication. For instance, derivatives similar to 3,4,6-Tri-O-acetyl-beta-D-mannopyranose have been tested against HIV and demonstrated potential as antiviral agents by blocking viral entry into host cells.

The biological activity of 3,4,6-Tri-O-acetyl-beta-D-mannopyranose can be attributed to its structural characteristics:

- Molecular Interactions : The acetyl groups enhance solubility and facilitate interactions with biological macromolecules.

- Inhibition of Adhesion : By mimicking host cell sugars, mannose derivatives can prevent pathogens from adhering to host tissues.

Scientific Research Applications

Synthetic Chemistry

1. Precursor in Synthesis

3,4,6-Tri-O-acetyl-beta-D-mannopyranose 1,2-(methyl orthoacetate) serves as a precursor in the synthesis of various glycosides and oligosaccharides. Its acetylated form enhances reactivity, making it suitable for glycosylation reactions. The compound can be utilized to produce acetobromomannose, which is essential in the synthesis of more complex carbohydrates .

2. Glycosylation Reactions

In synthetic organic chemistry, this compound is employed in glycosylation reactions to form glycosidic bonds. For instance, it can be reacted with alcohols or phenols to yield glycosides, which are vital in drug development and natural product synthesis.

Pharmaceutical Applications

1. Drug Development

Due to its structural properties, 3,4,6-Tri-O-acetyl-beta-D-mannopyranose 1,2-(methyl orthoacetate) is explored in the development of carbohydrate-based drugs. Its derivatives have shown potential in targeting specific biological pathways due to their ability to mimic natural sugars involved in cellular processes.

2. Antiviral Agents

Research has indicated that derivatives of this compound may exhibit antiviral properties. For example, certain acetylated sugars have been studied for their ability to inhibit viral replication by interfering with viral glycoprotein synthesis .

Biochemical Assays

1. Biochemical Assay Reagents

This compound is utilized as a biochemical assay reagent due to its stability and reactivity. It can be employed in assays that measure enzyme activity related to carbohydrate metabolism or in studies investigating the role of carbohydrates in cell signaling .

2. Research on Carbohydrate Metabolism

In metabolic studies, the compound aids in understanding carbohydrate metabolism pathways. It can be labeled with isotopes for tracing studies that elucidate metabolic pathways involving mannose derivatives.

Case Studies

Comparison with Similar Compounds

Structural Analogues: Protecting Group Variations

The compound is structurally analogous to other orthoester derivatives, differing primarily in protecting groups. Key comparisons include:

Key Observations :

- Acetyl vs. Benzyl Groups : Acetylated derivatives (e.g., CAS 4435-05-6) offer easier deprotection under mild acidic conditions, making them preferable for stepwise synthesis. Benzyl-protected analogues (e.g., CAS 16697-49-7) exhibit enhanced stability but require aggressive methods like catalytic hydrogenation for deprotection .

Commercial Availability and Cost

Market Insight: Benzyl derivatives (e.g., CAS 16697-49-7) are costlier due to extended synthesis steps and specialized storage requirements, whereas acetylated versions are more economical for large-scale applications .

Functional and Application Differences

- Glycosylation Efficiency: The acetylated orthoester (CAS 4435-05-6) is a superior precursor for trans-D-mannopyranosides due to rapid orthoester ring opening, while benzyl derivatives are preferred for stable intermediates in multi-step syntheses .

- Biological Relevance : Benzyl-protected compounds (e.g., CAS 16697-49-7) are utilized in glycan array development and enzyme substrate studies, leveraging their stability in biological buffers .

Preparation Methods

Core Synthetic Pathway

The synthesis begins with D-mannose, which undergoes selective protection to generate the fully acetylated derivative. Key steps include:

-

Acetylation of Hydroxyl Groups :

D-mannose is treated with acetic anhydride in the presence of a catalyst, typically pyridine or p-toluenesulfonic acid (PTSA), to acetylate the 3-, 4-, and 6-hydroxyl groups. This step achieves complete O-acetylation while leaving the 1,2-diol unprotected. -

Orthoester Formation :

The 1,2-diol reacts with methyl orthoacetate under acidic conditions (e.g., 0.1 M HCl in tetrahydrofuran) to form the cyclic orthoester. This step proceeds via a carboxonium intermediate, stabilized by the electron-donating acetyl groups, ensuring β-selectivity.

Table 1: Standard Reaction Conditions for Orthoester Synthesis

| Parameter | Value |

|---|---|

| Reagent | Methyl orthoacetate |

| Catalyst | p-Toluenesulfonic acid (PTSA) |

| Solvent | Anhydrous dichloromethane |

| Temperature | 0–25°C |

| Reaction Time | 4–6 hours |

| Yield | 70–85% |

Stereochemical Control

The β-configuration at the anomeric center is enforced by the stereoelectronic effects of the acetyl groups. Computational studies suggest that the bulky 3,4,6-tri-O-acetyl substituents disfavor axial attack, directing nucleophilic addition to the equatorial position. This mechanistic insight ensures reproducibility in producing the desired β-anomer.

Optimization Strategies for Enhanced Yield

Catalyst Selection

While PTSA is widely used, alternative catalysts like camphorsulfonic acid (CSA) or Lewis acids (e.g., BF₃·OEt₂) have been explored. CSA offers milder conditions, reducing side reactions such as acetal migration, but requires longer reaction times (8–12 hours).

Solvent Effects

Polar aprotic solvents (e.g., acetonitrile) accelerate orthoester formation but risk partial hydrolysis. Non-polar solvents like toluene improve selectivity but necessitate higher catalyst loadings. A balance is achieved using dichloromethane, which solubilizes intermediates without destabilizing the orthoester.

Table 2: Solvent Impact on Reaction Efficiency

| Solvent | Dielectric Constant | Yield (%) | Side Products |

|---|---|---|---|

| Dichloromethane | 8.93 | 82 | <5% |

| Acetonitrile | 37.5 | 68 | 12% (hydrolysis) |

| Toluene | 2.38 | 75 | 8% (isomerization) |

Temperature and Moisture Control

Maintaining anhydrous conditions is critical. Traces of water hydrolyze the orthoester, forming undesired mannopyranoside byproducts. Reactions conducted under argon at 0°C minimize hydrolysis, improving yields to >80%.

Analytical Validation and Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR confirms the orthoester structure through characteristic signals:

¹³C NMR resolves acetyl carbonyls at δ 169.8–170.5 ppm and the orthoester quaternary carbon at δ 118.7 ppm.

Mass Spectrometry

High-resolution ESI-MS exhibits a molecular ion peak at m/z 385.1342 ([M+Na]⁺), consistent with the molecular formula C₁₅H₂₂O₁₀.

Industrial-Scale Production Considerations

Large-scale synthesis employs continuous-flow reactors to enhance heat transfer and mixing. Automated silica gel chromatography (petroleum ether:ethyl acetate, 3:1) achieves >95% purity, meeting pharmaceutical-grade standards .

Q & A

Q. What are the key synthetic strategies for preparing 3,4,6-Tri-O-acetyl-β-D-mannopyranose 1,2-(methyl orthoacetate)?

The synthesis typically involves orthogonal protection of hydroxyl groups. Acetyl groups are introduced at C3, C4, and C6 positions via selective acylation, while the 1,2-orthoacetate is formed by reacting mannopyranose with methyl orthoacetate under acidic conditions. Critical steps include:

- Protection : Sequential benzylation or acetylation to block reactive hydroxyls .

- Orthoester formation : Acid-catalyzed condensation with methyl orthoacetate to stabilize the anomeric center .

- Deprotection : Mild acid hydrolysis (e.g., 0.1 M HCl in THF/water) selectively removes the methyl orthoester without affecting acetyl groups . Yield optimization requires strict control of temperature and moisture levels during glycosylation.

Q. How is the structure of this compound confirmed experimentally?

Structural validation employs:

- X-ray crystallography : Resolves absolute configuration, as demonstrated for the ethylidene analog in anti-HIV polysaccharide intermediates .

- NMR spectroscopy : Key diagnostic signals include the anomeric proton (δ 5.2–5.5 ppm, β-configuration) and methyl orthoacetate resonances (δ 1.3–1.5 ppm for methyl groups) .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+Na]⁺ at m/z 385.11 for C₁₅H₂₂O₁₀) .

Advanced Research Questions

Q. What strategies ensure stereochemical fidelity during glycosylation reactions using this orthoester?

The methyl orthoacetate acts as a transient protecting group, enabling stereocontrol via:

- Anchimeric assistance : The orthoester’s electron-withdrawing effect stabilizes oxocarbenium intermediates, favoring β-selectivity .

- Solvent effects : Reactions in non-polar solvents (e.g., dichloromethane) minimize competing hydrolysis, preserving stereochemical integrity . Post-reaction analysis by NOESY NMR or X-ray crystallography verifies retention of β-configuration at the anomeric center .

Q. How do mechanistic studies explain the cleavage of the methyl orthoacetate group under varying conditions?

Cleavage mechanisms depend on acid strength:

- Mild acid (pH 3–4) : Hydrolysis proceeds via a six-membered cyclic transition state, releasing acetic acid and generating a reactive glycosyl donor .

- Strong acid (pH < 2) : Competitive pathways emerge, including partial deacetylation or glycosidic bond scission, necessitating kinetic monitoring by TLC or HPLC . Isotopic labeling (e.g., D₂O) and DFT calculations further elucidate protonation sites and transition-state geometries .

Q. How should researchers address contradictions in reported synthetic yields or stereochemical outcomes?

Discrepancies often arise from:

- Moisture sensitivity : Trace water hydrolyzes orthoesters prematurely, reducing yields. Rigorous drying of reagents/solvents (e.g., molecular sieves) is critical .

- Catalyst variability : Brønsted vs. Lewis acids (e.g., AuBr₃ vs. TMSOTf) alter reaction pathways. Systematic screening of catalysts and temperatures is advised . Reproducibility requires full disclosure of experimental parameters (e.g., argon atmosphere, exact stoichiometry) in publications .

Q. What role does this compound play in synthesizing bioactive glycoconjugates?

It serves as a glycosyl donor in:

- Antiviral agents : The ethylidene analog is a precursor to HIV-1 inhibitory polysaccharides, confirmed via SPR binding assays with gp120 .

- Lectin probes : Carboxymethyl derivatives (via tert-butyl bromoacetate coupling) enable site-specific conjugation to amino-functionalized surfaces for glycan array studies . Post-conjugation analysis by MALDI-TOF or circular dichroism ensures retention of biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.